Paratocarpin K
Description
Contextualization within Flavonoid and Chalcone (B49325) Chemical Classes
Paratocarpin K is a natural product that belongs to the extensive family of flavonoids, a diverse group of plant secondary metabolites. pharmascholars.comnih.gov Flavonoids are characterized by a C6-C3-C6 carbon framework, consisting of two benzene (B151609) rings (A and B) joined by a three-carbon bridge. scielo.brnih.gov This fundamental structure gives rise to various subclasses, including flavones, flavonols, flavanones, and chalcones. nih.gov
Specifically, this compound is classified as a chalcone. pensoft.netresearchgate.net Chalcones are considered open-chain flavonoids where the three-carbon bridge forms an α,β-unsaturated carbonyl system, chemically known as 1,3-diaryl-2-propen-1-one. scielo.brnih.govsmolecule.com This structure serves as a biosynthetic precursor to other flavonoids in higher plants. scielo.brnih.gov this compound is further distinguished as a prenylated chalcone, meaning its core structure is modified with the attachment of one or more isoprenoid-based groups, which can enhance its biological properties. researchgate.netsmolecule.com The identification of this compound and its relatives, such as Paratocarpin B, C, and E, has been noted in various plant species, particularly within the Artocarpus genus. pensoft.netresearchgate.netrhhz.net
Significance in Phytochemistry and Contemporary Drug Discovery
The study of this compound holds considerable significance in the field of phytochemistry, which focuses on the chemical compounds derived from plants. pharmascholars.comnih.gov Its isolation from plants like Artocarpus sericicarpus and Paratocarpus venenosa contributes to the chemical mapping of these species and the broader understanding of flavonoid biosynthesis. pensoft.netresearchgate.netnih.gov The presence of compounds like this compound in plants used in traditional medicine underscores the importance of phytochemical investigation to identify the bioactive constituents responsible for their therapeutic effects. pharmascholars.compensoft.net Advanced analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have been instrumental in identifying this compound and other related chalcones in plant extracts. pensoft.netresearchgate.net
In contemporary drug discovery, natural products like this compound are valuable as lead compounds for developing new therapeutic agents. frontiersin.orgfrontiersin.orgnews-medical.net The unique chemical scaffold of chalcones has attracted interest due to their wide range of biological activities. smolecule.com Research into this compound is driven by its potential pharmacological applications. frontiersin.orgnih.gov For instance, computational studies have identified this compound as a potential inhibitor of V-domain Ig suppressor of T-cell activation (VISTA), an immune checkpoint protein implicated in cancer immunotherapy resistance, particularly in triple-negative breast cancer. frontiersin.orgnih.govresearchgate.net This line of research highlights how phytochemicals are screened and evaluated in the modern drug discovery pipeline, which integrates computational biology and preclinical studies to identify promising new drug candidates. frontiersin.orgmdpi.com The synthesis of related compounds, such as Paratocarpin E, further demonstrates the scientific effort to create derivatives and study structure-activity relationships for therapeutic development. nih.govfrontiersin.org
Detailed Research Findings
Detailed scientific investigations have provided insights into the chemical properties and potential biological activities of this compound and its structural relatives.
Chemical Properties and Identification
This compound has been identified with the molecular formula C₂₀H₁₈O₅ and a molecular weight of approximately 338.35 g/mol . naturewillbio.com Its structure is cataloged in chemical databases under CAS number 170900-13-7. naturewillbio.com Research on the plant genus Artocarpus has been particularly fruitful for identifying related compounds. A 2024 study on the phytoconstituents of Artocarpus sericicarpus, a tree native to regions like Borneo and the Philippines, utilized LC-MS/MS analysis to identify a range of phenolic compounds in its leaf and stem extracts. pensoft.netresearchgate.netwikipedia.org Among the identified molecules were several prenylated chalcones, including this compound, Paratocarpin L, and Paratocarpin B. pensoft.net This research confirms the Artocarpus genus as a rich source of these specific types of chalcones. pensoft.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈O₅ | naturewillbio.com |
| Molecular Weight | 338.35 g/mol | naturewillbio.com |
| CAS Number | 170900-13-7 | naturewillbio.com |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2H,3H,4H,8H-pyrano[3,2-g]chromen-4-one | naturalproducts.net |
| Natural Source | Parartocarpus venenosa, Artocarpus sericicarpus | pensoft.netnaturalproducts.net |
Potential in Cancer Immunotherapy
A significant area of research for this compound is its potential role in cancer treatment. A 2021 study explored natural inhibitors for the V-domain Ig suppressor of T-cell activation (VISTA), a crucial immune checkpoint target for cancer immunotherapy. frontiersin.orgnih.gov Using a medicinal plant database for virtual screening, researchers identified this compound (PubChem ID: 14187087) as a promising candidate. frontiersin.orgnih.govresearchgate.net The study reported that this compound exhibited a strong binding energy to VISTA. frontiersin.org Further molecular dynamics simulations and binding energy calculations (MM-GBSA) re-ranked this compound as the top-binding compound with a net binding energy of -33.33 kcal/mol, indicating a highly stable interaction. frontiersin.orgnih.gov These computational findings suggest that this compound has the potential to block VISTA's function and could be explored further in experimental studies for its anti-VISTA activity. frontiersin.orgnih.gov
| Compound | Research Focus | Key Finding | Source |
|---|---|---|---|
| This compound | Virtual Screening for VISTA Inhibitors | Identified as a top-binder to the VISTA protein with a net binding energy of -33.33 kcal/mol, suggesting potential for cancer immunotherapy. | frontiersin.orgnih.gov |
| This compound | Phytochemical Analysis | Identified in ethanolic extracts of Artocarpus sericicarpus leaves and stems via LC-MS/MS. | pensoft.net |
| Paratocarpin E | Chemical Synthesis & Biological Activity | A chemical synthesis method has been reported. The compound showed weak anti-inflammatory effects and significant antibacterial activity against Bacillus subtilis. | nih.govfrontiersin.orgresearchgate.net |
| Paratocarpin D | Isolation & Activity | Isolated from Paratocarpus venenosa and Adansonia digitata. Chemical synthesis has not yet been reported. | nih.govfrontiersin.org |
| Paratocarpin C | Chemical Synthesis & Biological Activity | An efficient synthesis using Claisen-Schmidt condensation has been developed to study its anti-inflammatory properties. | rhhz.net |
| Paratocarpin B | Chemical Synthesis & Biological Activity | Recognized as a chalcone with potential anticancer and anti-inflammatory effects. Its synthesis is commonly achieved via Claisen-Schmidt condensation. | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-8,10,15,21,23H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQPDCTCSLTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Advanced Isolation Methodologies of Paratocarpin K
Identification of Botanical Sources
Paratocarpin K is a naturally occurring compound predominantly found within the plant kingdom, specifically in the Moraceae family . ala.org.auwikipedia.org This family, commonly known as the mulberry or fig family, is rich in a diverse array of phytochemicals, including various flavonoids and isoprenoids. ala.org.auwikipedia.org
Research has identified this compound in several species within the Moraceae family. Notably, it has been isolated from Indonesian moraceous plants such as Paratocarpus venenosa (now often classified as Artocarpus venenosa). researchgate.net Further investigations have also detected its presence in other members of the Artocarpus genus, including Artocarpus sericicarpus . pensoft.net The genus Dorstenia, another member of the Moraceae family, is also recognized as a source of isoprenoid-substituted flavonoids, including other paratocarpins. researchgate.net While Paratocarpin E has been found in plants outside the Moraceae family, such as Euphorbia humifusa and Hedysarum gmelinii, the primary documented sources of this compound remain within the Moraceae family. mdpi.comnih.gov
| Botanical Source | Family |
| Paratocarpus venenosa (Artocarpus venenosa) | Moraceae |
| Artocarpus sericicarpus | Moraceae |
| Dorstenia angusticornis (related compounds) | Moraceae |
Chromatographic and Spectroscopic Techniques for Isolation and Purification
The isolation and purification of this compound from its natural plant sources is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques. researchgate.net These methods are essential for separating the compound from a complex mixture of other phytochemicals. khanacademy.orgjournalagent.com
Chromatographic Techniques:
Column Chromatography: This is a fundamental technique used for the initial separation of compounds from a crude plant extract. researchgate.netjournalagent.com The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and different compounds are eluted at varying rates using a solvent system (mobile phase), allowing for the collection of fractions enriched with this compound. researchgate.netscispace.com
Thin-Layer Chromatography (TLC): TLC is often employed to monitor the progress of separation in column chromatography and to identify fractions containing the desired compound. journalagent.comadarshcollege.in It provides a quick and efficient way to analyze the composition of different fractions. adarshcollege.in
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high degree of purity, HPLC is the method of choice. mdpi.comnaturewillbio.com This technique utilizes high pressure to pass the solvent through a column with smaller particle sizes, resulting in a much higher resolution and separation efficiency. journalagent.com
Spectroscopic Techniques:
Once isolated, the structural elucidation of this compound is achieved through various spectroscopic methods. These techniques provide detailed information about the molecule's chemical structure.
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. pensoft.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (including ¹H-NMR and ¹³C-NMR) is crucial for determining the precise arrangement of atoms within the molecule, confirming the structure of this compound. mdpi.com
| Technique | Purpose |
| Column Chromatography | Initial separation and fractionation of plant extracts. researchgate.netjournalagent.com |
| Thin-Layer Chromatography (TLC) | Monitoring separation and identifying fractions. journalagent.comadarshcollege.in |
| High-Performance Liquid Chromatography (HPLC) | Final purification and quantification. mdpi.comnaturewillbio.com |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. pensoft.netmdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. mdpi.com |
Strategies for Optimizing Isolation Yields from Natural Matrices
Maximizing the yield of this compound from its natural sources is a key objective for researchers. Several strategies can be employed to enhance the efficiency of the isolation process.
Solvent Selection: The choice of solvent for the initial extraction is critical. Different solvents will have varying efficiencies in extracting specific classes of compounds. For flavonoids like this compound, solvents such as ethanol, methanol, and dichloromethane (B109758) are commonly used, often in succession to fractionate the extract based on polarity. researchgate.net
Advanced Extraction Methods: While traditional methods like maceration and Soxhlet extraction are used, modern techniques can improve efficiency. These may include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can reduce extraction time and solvent consumption.
Optimization of Chromatographic Conditions: Fine-tuning the parameters of chromatographic separation is essential. This includes selecting the appropriate stationary phase, optimizing the solvent gradient in HPLC, and controlling the flow rate to achieve the best possible separation and minimize loss of the compound during purification. acs.org
Use of Isolator Technology: For large-scale production and to ensure high purity, especially for medicinal applications, the use of isolator technology can be beneficial. This technology minimizes human intervention, thereby reducing the risk of contamination and ensuring the integrity of the isolated compound. comecer.com
By carefully selecting the botanical source, employing a combination of advanced chromatographic and spectroscopic techniques, and optimizing the extraction and purification protocols, researchers can efficiently isolate this compound for further scientific investigation.
Biosynthetic Pathways of Paratocarpin K
Elucidation of Precursor Incorporation and Enzymatic Transformations in Flavonoid Biosynthesis
The biosynthesis of the core flavonoid skeleton is a well-established pathway in plants, starting from the amino acid L-phenylalanine. mdpi.comfrontiersin.org This primary precursor is first converted into 4-coumaroyl-CoA through a series of enzymatic reactions known as the phenylpropanoid pathway. frontiersin.org
The key enzymatic steps leading to the central flavonoid intermediate, naringenin (B18129), are as follows:
Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the conversion of L-phenylalanine to cinnamic acid. mdpi.com
Cinnamate-4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce p-coumaric acid. mdpi.comresearchgate.net
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming 4-coumaroyl-CoA. mdpi.com
Chalcone (B49325) Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. frontiersin.orgnih.gov It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, which possesses the characteristic C6-C3-C6 backbone of all flavonoids. mdpi.com
Chalcone Isomerase (CHI): Naringenin chalcone is subsequently cyclized by CHI to form the flavanone (B1672756) naringenin. mdpi.com Naringenin serves as a crucial precursor for various classes of flavonoids, including the flavones that form the basis of Paratocarpin K. nih.gov
| Enzyme | Abbreviation | Function in the Pathway | Reference |
|---|---|---|---|
| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid. | mdpi.com |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. | mdpi.comresearchgate.net |
| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. | mdpi.com |
| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. | mdpi.comnih.gov |
| Chalcone Isomerase | CHI | Cyclizes naringenin chalcone to the flavanone naringenin. | mdpi.com |
Investigation of Post-Synthetic Modifications and Structural Diversification
The vast structural diversity of flavonoids arises from subsequent modifications to the basic skeleton. nih.gov For this compound, the most critical modifications are prenylation and subsequent cyclization. Prenylation involves the attachment of prenyl groups, such as dimethylallyl diphosphate (B83284) (DMAPP), derived from the isoprenoid pathway. mdpi.comnih.gov
This reaction is catalyzed by prenyltransferases (PTs), which are often membrane-bound enzymes. researchgate.netnih.gov These enzymes attach the lipophilic prenyl side-chain to the aromatic flavonoid core, a crucial step that contributes significantly to the bioactivity and diversity of these compounds. nih.govmdpi.com The prenylation can occur at various positions on the flavonoid rings, and further modifications like hydroxylation and cyclization of the prenyl group lead to a wide array of structures, including this compound. nih.gov In prenylated flavonoids, the addition of these side chains can result in complex structures, such as those with free prenyl moieties or cyclized derivatives forming additional pyran or furan (B31954) rings. mdpi.com
The biosynthesis of prenylated flavonoids like this compound represents a key coupling of the shikimate/polyketide pathway (providing the flavonoid core) and the isoprenoid pathway (providing the prenyl groups). nih.gov
Molecular and Genetic Regulation of this compound Biosynthesis
The biosynthesis of flavonoids is tightly regulated at the transcriptional level. nih.gov The expression of the structural genes encoding enzymes like CHS and CHI is controlled by complexes of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. nih.govmdpi.com These proteins often form a ternary complex (MBW complex) that binds to the promoter regions of the target genes, thereby activating their transcription. biorxiv.orgnih.gov
Studies in hop (Humulus lupulus), another plant known for producing complex prenylated flavonoids, have shown that specific R2R3-MYB and bHLH transcription factors are essential for activating the chs_H1 gene, which is vital for prenylflavonoid production. nih.gov The regulation is complex, involving both activator and repressor MYB proteins that fine-tune the metabolic flux. For instance, the transcription factor HlMYB7 has been identified as a repressor that can inhibit the activation of flavonoid pathway genes by the MBW complex. biorxiv.orgnih.gov
While the specific transcription factors controlling this compound biosynthesis in Artocarpus species are not fully elucidated, it is highly probable that a similar regulatory network involving MYB, bHLH, and WD40 proteins governs the expression of the necessary flavonoid and prenyltransferase genes. nih.gov Environmental and developmental cues often modulate the activity of these transcription factors, allowing the plant to control the production of these specialized metabolites. nih.gov
Chemical Synthesis and Derivatization Strategies for Paratocarpin K
Total Synthesis Approaches for Paratocarpin K Scaffolds
While specific literature detailing the total synthesis of this compound is not prominent, the synthesis of its core pyranochalcone structure and closely related family members, such as Paratocarpin C and Paratocarpin E, has been reported. rhhz.netresearchgate.net These syntheses provide a blueprint for accessing the fundamental scaffold of this compound. The primary strategy revolves around the Claisen-Schmidt condensation, a reliable method for forming the α,β-unsaturated ketone system that defines the chalcone (B49325) backbone. rhhz.net
The general approach involves the base-catalyzed condensation of a substituted 2,2-dimethylpyrano-acetophenone with an appropriately substituted benzaldehyde. The selection of the starting materials dictates the final substitution pattern on the aromatic rings of the resulting chalcone.
Table 1: Key Building Blocks in the Synthesis of Related Pyranochalcones
| Precursor Type | Example Compound | Role in Synthesis |
|---|---|---|
| Pyrano-acetophenone | 6-Acetyl-2,2-dimethyl-8-prenyl-2H-chromen-5-ol | Forms Ring A and the adjacent pyran ring of the chalcone scaffold. |
The synthesis of Paratocarpin C, for example, utilizes a Claisen-Schmidt condensation to couple the two main aromatic fragments. rhhz.net Similarly, the synthesis of Paratocarpin E has been achieved through methods including photooxygenation of a prenylated chalcone precursor followed by reduction. researchgate.net These established routes demonstrate the feasibility of constructing the this compound scaffold from simpler, commercially available starting materials.
Semi-Synthesis Methodologies for Structural Analogs and Derivatives
Semi-synthesis, which involves the chemical modification of a natural product isolated from its source, is a powerful strategy for generating structural analogs. mdpi.com This approach is often more efficient than total synthesis for producing a series of related compounds for structure-activity relationship (SAR) studies. For this compound, semi-synthesis would begin with the isolated compound and target specific functional groups for modification.
Potential sites for modification on the this compound scaffold include the phenolic hydroxyl groups, the prenyl side chain, and the α,β-unsaturated ketone. Standard reactions such as etherification, esterification, or oxidation could be employed to create a diverse set of derivatives. The goal of such derivatization is often to improve properties like solubility, bioavailability, or target-binding affinity. nih.gov For example, the conjugation of a triphenylphosphonium moiety to natural products like betulin (B1666924) has been used to enhance cytotoxicity and solubility. mdpi.com While specific semi-synthetic derivatives of this compound are not extensively documented in the reviewed literature, studies on related chalcones have shown that some semi-synthetic derivatives display varied biological activities. researchgate.net
Table 2: Potential Sites for Semi-Synthetic Modification of this compound
| Target Site on Scaffold | Potential Modification | Resulting Derivative Type |
|---|---|---|
| Phenolic Hydroxyl Groups | Methylation, Acetylation | Ether, Ester |
| Prenyl Side Chain | Oxidation, Hydrogenation, Cyclization | Epoxide, Dihydro-prenyl, Furan (B31954) |
| Chalcone Double Bond | Epoxidation, Reduction | Chalcone Epoxide, Dihydrochalcone |
Design and Synthesis of this compound-Inspired Combinatorial Libraries
Combinatorial chemistry offers a high-throughput platform for the rapid generation of large numbers of compounds, or "libraries," built around a common scaffold. unu-merit.nl This strategy is exceptionally well-suited for exploring the chemical space around a natural product like this compound to identify new bioactive molecules.
A combinatorial library of chalcones, which included Paratocarpin, has been successfully synthesized. scielo.br The methodology employed a solid-phase approach where a resin-bound benzopyran bearing a methyl ketone substituent served as the core scaffold. scielo.br This immobilized scaffold was then subjected to condensation reactions with a variety of different aldehydes. The final step involved cleaving the chalcone products from the resin support. scielo.br This "split-and-pool" synthesis strategy allows for the exponential generation of unique compounds from a linear number of steps and building blocks. wikipedia.orgresearchgate.net Such libraries can be screened en masse to quickly identify "hits" with desired biological properties. nih.gov
Table 3: Illustrative Components for a this compound-Inspired Combinatorial Library
| Library Component | Building Block Examples | Diversity Introduced |
|---|---|---|
| Scaffold (Resin-Bound) | 6-Acetyl-2,2-dimethylchromen-5-ol | Variations in the pyran ring or its substituents. |
| Building Block Set A (Aldehydes) | 4-Hydroxybenzaldehyde, 3,4-Dihydroxybenzaldehyde, 4-Methoxybenzaldehyde, 2-Chlorobenzaldehyde | Variations in the substitution pattern of Ring B. |
| Building Block Set B (Acylating Agents) | Acetic anhydride, Benzoyl chloride | Derivatization of phenolic hydroxyls post-synthesis. |
Regioselective and Stereoselective Synthetic Transformations
Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the formation of the correct isomer. masterorganicchemistry.com
Regioselectivity , the preference for bond formation at one position over other possible positions, is critical during the construction of the pyranochalcone skeleton. durgapurgovtcollege.ac.in In the Claisen-Schmidt condensation, the reaction is inherently regioselective: the enolate is formed from the methyl ketone of the pyrano-acetophenone, which then attacks the carbonyl carbon of the benzaldehyde. This controlled connectivity ensures that the correct A- and B-rings are linked.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com The key stereochemical feature in this compound is the geometry of the double bond in the α,β-unsaturated ketone bridge. The Claisen-Schmidt condensation typically yields the (E)-isomer as the major or exclusive product, as it is the more thermodynamically stable configuration with the bulky aromatic groups positioned on opposite sides of the double bond. masterorganicchemistry.com Enzymatic reactions, known for their high selectivity, can also be employed to achieve specific transformations, such as regioselective hydroxylation or stereoselective oxidations, offering an alternative to traditional chemical methods. mdpi.com
Mechanistic Elucidation of Paratocarpin K Biological Activities
Anti-Cancer Modulations and Molecular Targets
Inhibition of KRAS G12D Mutant Protein
While direct studies specifically detailing the inhibition of the KRAS G12D mutant protein by Paratocarpin K are not extensively available in the reviewed literature, the broader context of KRAS G12D inhibition provides a framework for understanding potential mechanisms. The KRAS G12D mutation is a significant driver in many cancers, and various inhibitors have been developed to target it. frontiersin.orgnih.govmdpi.combiorxiv.orgnih.gov These inhibitors often work by binding to the switch-II pocket of the KRAS protein, sometimes forming a salt bridge with the aspartate residue at position 12. biorxiv.org This interaction can disrupt the binding of KRAS to its downstream effectors, such as RAF1, thereby inhibiting signaling pathways that promote tumor growth. frontiersin.orgmdpi.com
For instance, the inhibitor MRTX1133 has been shown to bind to KRAS G12D, preventing nucleotide exchange and interaction with RAF1, leading to reduced tumor growth in preclinical models. frontiersin.orgnih.gov Another compound, TH-Z835, also targets the switch-II pocket and has demonstrated the ability to reduce tumor volume and synergize with anti-PD-1 antibodies in mouse models. biorxiv.org Computational studies have explored various flavonoids for their potential to inhibit KRAS G12D, with some showing promising binding affinities to the critical switch I/II pocket. nih.gov Although this compound itself was not the primary focus of these specific studies, a related compound, 5-Dehydroxy this compound, was identified as a potential inhibitor in a computational screening. nih.gov
Table 1: Examples of KRAS G12D Inhibitors and their Mechanisms
| Inhibitor | Mechanism of Action | Model System | Key Findings | Reference |
|---|---|---|---|---|
| MRTX1133 | Non-covalent inhibitor, prevents nucleotide exchange and RAF1 binding. | Xenograft mouse model | Significantly reduces tumor growth and phosphorylation of ERK. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| TH-Z835 | Forms a salt-bridge with Asp12 in the switch-II pocket. | Mouse model of pancreatic cancer | Reduced tumor volume and synergized with anti-PD-1 antibody. biorxiv.org | biorxiv.org |
| KRB-456 | Dynamic allosteric binder to the switch-I/II region, blocks interaction with RAF1. | In vivo | Inhibited P-MEK, P-AKT, and P-S6 levels. mdpi.com | mdpi.com |
| BI-2852 | Inhibits the GTP-bound KRAS G12D at the switch I/II pocket. | In vitro | Reduced phosphorylation rates of downstream effectors. nih.gov | nih.gov |
Immunomodulatory Effects via Immune Checkpoint Proteins (e.g., VISTA)
The direct interaction of this compound with immune checkpoint proteins like V-domain Ig suppressor of T cell activation (VISTA) is an area requiring more specific investigation. However, the general principles of immunomodulation provide a basis for potential mechanisms. Immunomodulatory agents can influence the immune system's activity through various means, including the secretion of soluble factors and direct cell-to-cell contact. nih.gov These factors can include cytokines like TGF-β1 and IL-10, as well as enzymes such as indoleamine 2,3-dioxygenase (IDO), which are known to suppress T-cell proliferation. nih.gov
The tumor microenvironment (TME) is a complex interplay of tumor cells, immune cells, and stromal components. mdpi.com Radiation therapy, for example, can modulate the TME by inducing the release of cytokines, chemokines, and danger-associated molecular patterns (DAMPs), which can enhance anti-tumor immune responses. mdpi.com Some natural compounds, such as diterpenes, have been shown to exert anti-inflammatory effects by targeting pathways like the NLRP3 inflammasome. frontiersin.org This suggests that natural products can have significant immunomodulatory potential. The enhancement of immunomodulatory effects has also been observed in 3D cell culture models, which better mimic the in-vivo environment and lead to an increased secretion of anti-inflammatory and regenerative factors. frontiersin.org
Signaling Pathway Perturbations in Oncogenic Processes
This compound's potential to perturb oncogenic signaling pathways is inferred from the known mechanisms of similar compounds and the general landscape of cancer biology. Key oncogenic pathways frequently dysregulated in cancer include the RTK/RAS/MAP-Kinase and PI3K/Akt pathways. nih.govaustinpublishinggroup.com These pathways control fundamental cellular processes such as proliferation, survival, and migration. researchgate.netmdpi.com
The RAS pathway, in which KRAS is a critical component, is one of the most frequently altered signaling pathways in human cancers. nih.gov Mutations in genes like KRAS, BRAF, and EGFR are common drivers of tumorigenesis. nih.gov Downstream of RAS, the RAF-MEK-ERK cascade plays a pivotal role in transmitting proliferative signals. austinpublishinggroup.com The PI3K/Akt pathway is another central hub in cancer signaling, often activated through mutations in PIK3CA or loss of the tumor suppressor PTEN. austinpublishinggroup.commdpi.com This pathway is crucial for cell survival, growth, and metabolism. austinpublishinggroup.com
Compounds that inhibit these pathways can effectively block cancer progression. For example, inhibitors of the PI3K/Akt pathway have shown promise in preclinical and clinical settings. scilit.com The disruption of intramolecular interactions within key signaling proteins, such as the PH and kinase domains of AKT, can lead to their oncogenic activation, highlighting the importance of maintaining proper protein conformation. nih.gov
Table 2: Key Oncogenic Signaling Pathways and Their Components
| Pathway | Key Components | Function in Cancer | Reference |
|---|---|---|---|
| RTK/RAS/MAP-Kinase | EGFR, KRAS, BRAF, MEK, ERK | Proliferation, invasion, migration, survival | nih.govaustinpublishinggroup.com |
| PI3K/Akt | PI3K, PTEN, Akt, mTOR | Survival, growth, metabolism | austinpublishinggroup.commdpi.comsandiego.edu |
| Wnt/β-catenin | APC, β-catenin | Cell fate, proliferation | nih.gov |
| TGF-β | TGF-β receptors, SMADs | Cell growth, differentiation, apoptosis | mdpi.com |
Neurobiological Activity and Potential in Neuroprotection
Molecular Interactions with Kinase Domains (e.g., RIPK1 for related compounds)
While direct evidence of this compound's interaction with specific kinase domains like RIPK1 is limited in the available literature, the study of kinase inhibitors in neurobiology provides a strong basis for its potential mechanisms. Kinase domains are crucial components of signaling pathways that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govelifesciences.org
Mutations within kinase domains can lead to resistance to targeted therapies, emphasizing the importance of understanding the specific molecular interactions between a compound and its target kinase. elifesciences.org For example, in the context of cancer, mutations in the MET receptor tyrosine kinase domain can confer resistance to various inhibitors. elifesciences.org Similarly, in the AKT signaling pathway, mutations at the interface of the pleckstrin homology (PH) and kinase domains can lead to constitutive activation and oncogenic signaling. nih.gov
In the context of neurobiology, kinases play critical roles in neuronal signaling, survival, and plasticity. sandiego.edu The Src Homology 2 (SH2) domain is another important protein module that recognizes and binds to phosphorylated tyrosine residues, linking protein tyrosine kinases to downstream signaling events. mdpi.com Dysfunctional SH2 domains have been implicated in various diseases, including certain cancers and immunodeficiencies. mdpi.com
Investigation of Underlying Mechanisms in Neurodegenerative Models
The potential neuroprotective effects of this compound can be explored through the lens of established mechanisms in neurodegenerative models. A common feature of many neurodegenerative diseases is the accumulation of misfolded proteins and the subsequent activation of inflammatory pathways. informahealthcare.commdpi.com
For instance, in models of Alzheimer's disease (AD), the accumulation of amyloid-β and tau proteins is a central pathological hallmark. mdpi.com Therapeutic strategies often focus on reducing the levels of these toxic protein aggregates or mitigating their downstream effects. mdpi.com Metformin, for example, has shown beneficial effects in animal models by inducing autophagy and promoting the dephosphorylation of tau. mdpi.com Similarly, in Parkinson's disease (PD) models, the chaperone protein Hsp70 plays a role in preventing the aggregation of α-synuclein. mdpi.com
Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. qimrb.edu.au Microglia, the resident immune cells of the brain, can become activated and contribute to neuronal damage. qimrb.edu.au Therefore, compounds with anti-inflammatory properties may offer therapeutic benefits. Research into various neurodegenerative disorders highlights the potential of biomarkers, such as neurogranin (B1177982) (Ng), to track synaptic dysfunction. explorationpub.com The development of novel therapeutic approaches, including the use of human brain cell culture models, is crucial for understanding disease pathways and screening for new drugs. qimrb.edu.au The neurobiology of stress and decision-making also provides insights into the complex brain functions that are affected in these disorders. researchgate.netnih.govnih.govmdpi.comteam-adhd.com
Exploration of Additional Biological Activities and Their Molecular Basis
This compound, a flavonoid found in genera such as Artocarpus and Ficus, demonstrates potential anti-inflammatory activity through various molecular mechanisms. researchgate.netresearchgate.netscribd.com Plants containing this compound have been utilized in traditional medicine to address conditions like edema, rheumatism, and skin diseases. researchgate.netresearchgate.net The anti-inflammatory effects of this compound are linked to its immunomodulatory and antioxidant properties. researchgate.netmdpi.com
A significant aspect of its immunomodulatory function involves the inhibition of the V-domain Ig suppressor of T cell activation (VISTA), an immune checkpoint protein. researchgate.net VISTA is crucial in controlling the intensity and duration of an immune response by inhibiting T cell activation. researchgate.net Computational studies have identified this compound as a potential natural inhibitor of VISTA, suggesting it can block its function. researchgate.net By targeting VISTA, this compound may play a role in modulating immune responses, a key factor in managing inflammation and related disorders.
Furthermore, as a flavonoid, this compound belongs to a class of polyphenolic compounds widely reported to possess anti-inflammatory properties. spandidos-publications.com The general mechanism for flavonoids often involves the mediation of cellular signaling pathways, such as the MAPK & PI3-K pathways, which are critical in the inflammatory process. spandidos-publications.com The antioxidant activity observed in extracts of Artocarpus sericicarpus, which contains this compound, also contributes to its anti-inflammatory profile. researchgate.netmdpi.com Antioxidant action can mitigate oxidative stress, a condition closely associated with the development and progression of inflammatory diseases. nih.gov
While specific mechanistic studies on the antimicrobial action of this compound are not extensively detailed, its activity can be inferred from its classification as a flavonoid and its origin from the Artocarpus genus, which is rich in antimicrobial compounds. researchgate.netspandidos-publications.comresearchgate.net Research on flavonoids isolated from Artocarpus species has revealed several mechanisms that are likely applicable to this compound. mdpi.comnih.govresearchgate.net
One of the primary antimicrobial mechanisms of related Artocarpus flavonoids is the disruption of the bacterial cell membrane. researchgate.netspandidos-publications.com For instance, the compound artocarpin, isolated from Artocarpus heterophyllus, was found to inhibit Streptococcus mutans by altering the permeability of the cell membrane, which leads to the leakage of essential intracellular components. spandidos-publications.com Similarly, artocarpesin (B1216160) has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with electron microscopy suggesting it acts by damaging the outer membrane and altering the bacteria's morphology. researchgate.net
Other postulated mechanisms for flavonoids include the inhibition of crucial bacterial enzymes, such as DNA gyrase, and interference with nucleic acid synthesis. researchgate.net They can also impact energy metabolism and inhibit bacterial efflux pumps, which bacteria use to expel antibiotics, potentially reversing antibiotic resistance. nih.govresearchgate.net
Anti-Inflammatory Mechanisms
Unraveling Multi-Targeting Profiles and Network Pharmacology
Computational and in-silico studies have begun to map the complex interaction network of this compound, revealing a multi-targeting profile that underscores its therapeutic potential across different diseases. Network pharmacology analysis predicts that this single compound can interact with a diverse array of molecular targets within the human body. spandidos-publications.com
A target prediction study identified that this compound likely interacts with numerous protein classes. spandidos-publications.com The predicted targets include kinases, enzymes such as proteases and phosphatases, nuclear receptors, and ion channels, among others. spandidos-publications.com This broad interaction profile suggests that the biological activities of this compound are not due to a single mechanism but rather a coordinated effect on multiple cellular pathways.
Predicted Molecular Targets of this compound
| Predicted Target Class | Percentage of Known Actives (%) |
|---|---|
| Kinase | 21 |
| Nuclear Receptor | 14 |
| Enzyme | 14 |
| Protease | 7 |
| Phosphatase | 7 |
| G protein-coupled receptor | 7 |
| Ion channel | 7 |
| Other | 23 |
Data derived from a computational target prediction study. spandidos-publications.com "Enzyme" is a broad category that includes more specific classes like Protease and Phosphatase listed separately.
Specific molecular targets that have been identified through computational screening and docking studies include:
V-domain Ig suppressor of T cell activation (VISTA): As an immune checkpoint protein, inhibiting VISTA is a therapeutic strategy in oncology. researchgate.net this compound has been identified as a potential natural lead molecule that could block VISTA's function, with a calculated net binding energy of -33.33 kcal/mol in one molecular dynamics simulation. researchgate.net
KRAS G12D: The KRAS protein is a key signaling molecule, and its mutants, such as G12D, are well-known oncogenic drivers that promote cancer cell proliferation and survival. spandidos-publications.com this compound was explored as a potential inhibitor of the KRAS G12D mutant, highlighting its potential in cancer therapy research. spandidos-publications.com
Protein tyrosine phosphatase 1B (PTP1B): This enzyme is a negative regulator of insulin (B600854) signaling pathways. researchgate.net Its inhibition is considered a significant therapeutic target for managing type 2 diabetes and obesity. researchgate.net (S)-paratocarpin K was among several compounds isolated from Ficus tikoua in a study that noted PTP1B as an important target. researchgate.net
The ability of this compound to interact with such a diverse set of targets, including those involved in immune regulation, cancer signaling, and metabolic control, exemplifies the principles of network pharmacology, where a single agent can modulate a complex network of biological pathways.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Paratocarpin K
Identification of Essential Pharmacophoric Features for Biological Efficacy
Pharmacophore modeling identifies the essential steric and electronic features of a molecule necessary for its interaction with a specific biological target. For Paratocarpin K, its potential as an inhibitor of the V-domain Ig suppressor of T-cell activation (VISTA), a critical immune checkpoint protein, has been investigated through computational methods. nih.govfrontiersin.orgnih.gov These studies provide the primary insights into its pharmacophoric features.
The key structural motifs of this compound contributing to its predicted biological activity are believed to be:
The Chromene Ring System: This core structure, composed of a benzene (B151609) ring fused to a pyran ring, is a common scaffold in many biologically active flavonoids. The dimethylpyran group attached to the chromene ring contributes to the lipophilicity of the molecule, potentially enhancing its membrane permeability and interaction with hydrophobic pockets of target proteins.
The 4-Hydroxyphenyl Group (Ring B): The phenolic hydroxyl group on this ring is a critical feature. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding site of a target protein. In the context of VISTA inhibition, this group is predicted to form key hydrogen bonds. nih.govfrontiersin.orgnih.gov
The Dihydropyrone Ring (Ring C): This heterocyclic ring contains a carbonyl group which can act as a hydrogen bond acceptor. The stereochemistry of the substituents on this ring can also influence binding affinity and selectivity.
The Hydroxyl Group on the Chromene Moiety (Ring A): This phenolic hydroxyl group can also participate in hydrogen bonding interactions, further anchoring the molecule within the binding site of its target.
A computational study employing virtual screening and molecular docking identified this compound as a potential inhibitor of VISTA. nih.govfrontiersin.orgnih.gov The study highlighted that this compound, along with other identified compounds, formed two common hydrogen bond interactions with the active site residues Arg54 and Arg127 of VISTA. nih.govfrontiersin.org These interactions appear to be crucial for its inhibitory activity. The binding is further stabilized by other interactions within the binding pocket.
While specific experimental data on a series of this compound analogs is not available, studies on related flavonoids and chalcones have consistently shown the importance of the number and position of hydroxyl groups and the nature of the substitution on the aromatic rings for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comnih.gov For instance, the presence of prenyl groups, such as the one forming the pyran ring in this compound, is often associated with enhanced biological activity due to increased lipophilicity and improved membrane interaction. mdpi.com
Table 1: Predicted Interacting Residues of this compound with VISTA
| Interacting Residue | Type of Interaction | Reference |
| Arg54 | Hydrogen Bond | nih.govfrontiersin.orgnih.gov |
| Arg127 | Hydrogen Bond | nih.govfrontiersin.orgnih.gov |
Rational Design Principles for Enhanced Potency and Selectivity
The rational design of more potent and selective analogs of this compound would be guided by the structural information of its target and the established SAR of related compounds. The primary goal would be to optimize the interactions with the target protein, such as VISTA, while minimizing off-target effects.
Key principles for the rational design of this compound analogs would include:
Modification of the 4-Hydroxyphenyl Group: The hydroxyl group is crucial for hydrogen bonding. Its position and electronic environment could be fine-tuned. Introducing electron-withdrawing or electron-donating groups on this ring could modulate the acidity of the phenol (B47542) and its hydrogen bonding capacity. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems could explore additional binding interactions and improve selectivity.
Alterations to the Chromene Ring System: The dimethylpyran ring contributes to lipophilicity. Modifications to the size and nature of the alkyl groups could optimize hydrophobic interactions within the binding pocket. For example, replacing the dimethyl groups with other alkyl or cycloalkyl groups could be explored.
Functionalization of the Dihydropyrone Ring: The carbonyl group is a key hydrogen bond acceptor. Modifications at other positions of this ring could introduce new interaction points or alter the conformational preferences of the molecule, potentially leading to a better fit within the binding site.
Stereochemical Considerations: this compound has a chiral center. The synthesis and biological evaluation of individual enantiomers would be crucial to determine if one stereoisomer is more active than the other. This information is vital for designing more selective and potent inhibitors.
Studies on other flavonoids have shown that strategic modifications can lead to significant improvements in activity. For example, in the development of chalcone-based anticancer agents, modifications to the substituent patterns on the aromatic rings have led to compounds with enhanced cytotoxicity and improved selectivity for cancer cells. researchgate.net Similarly, the synthesis of various prenylated flavonoids has demonstrated that the nature and position of the prenyl group can dramatically influence anti-inflammatory and antimicrobial activities. mdpi.comresearchgate.net These findings provide a roadmap for the rational design of novel this compound derivatives.
Table 2: Potential Modifications of this compound for Enhanced Activity
| Molecular Scaffold | Proposed Modification | Rationale |
| 4-Hydroxyphenyl Group | Introduction of halogens or methoxy (B1213986) groups | Modulate electronic properties and explore new interactions |
| Replacement with pyridyl or thiophenyl rings | Introduce new hydrogen bonding possibilities and alter polarity | |
| Chromene Ring | Variation of alkyl groups on the pyran ring | Optimize hydrophobic interactions |
| Dihydropyrone Ring | Introduction of substituents | Explore new binding interactions and alter conformation |
| Synthesis of enantiomerically pure forms | Determine the most active stereoisomer |
Computational Approaches in SAR/QSAR Modeling and Prediction
Computational methods are indispensable for predicting the biological activity of compounds and guiding the design of new molecules, especially when experimental data is scarce, as is the case for this compound.
The primary computational approaches relevant to the study of this compound include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The study that identified this compound as a VISTA inhibitor used molecular docking to screen a database of natural products. nih.govfrontiersin.orgnih.gov The docking simulations provided insights into the binding mode and the key interactions with VISTA residues. The binding energy calculated from docking can be used as a parameter in QSAR studies. The reported binding energy for this compound with VISTA was stronger than -6 kcal/mol. nih.govfrontiersin.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the ligand-protein complex over time. For this compound, MD simulations revealed that its complex with VISTA is highly stable, with an average Root Mean Square Deviation (RMSD) of 1.31 Å. nih.govfrontiersin.orgnih.gov This stability further supports its potential as a VISTA inhibitor.
MM-GBSA/PBSA Calculations: These methods are used to calculate the binding free energy of a ligand to a protein from MD simulation trajectories. For this compound, MM-GBSA calculations re-ranked it as the top-binder to VISTA with a net binding energy of -33.33 kcal/mol, providing a more accurate estimation of its binding affinity. nih.govfrontiersin.orgnih.gov
Pharmacophore Modeling: Based on the identified binding mode of this compound, a pharmacophore model can be developed. This model would consist of the key features like hydrogen bond donors, acceptors, and hydrophobic regions. Such a model can be used for virtual screening of large compound libraries to identify new potential inhibitors with diverse chemical scaffolds.
Quantitative Structure-Activity Relationship (QSAR): Although no specific QSAR models for this compound have been reported, they could be developed if a dataset of analogs with their corresponding biological activities becomes available. A QSAR model for VISTA inhibition by this compound analogs would take the form of a mathematical equation: Activity = f(Descriptor1, Descriptor2, ...) Where 'Activity' would be the experimentally measured inhibitory concentration (e.g., IC50), and the descriptors would be various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). Such models would allow for the prediction of the activity of newly designed compounds before their synthesis, thus saving time and resources.
The existing computational studies on this compound provide a strong rationale for its further experimental investigation as a VISTA inhibitor. nih.govfrontiersin.orgnih.gov Future work should focus on synthesizing analogs and performing in vitro and in vivo testing to validate the computational predictions and to build robust SAR and QSAR models.
Table 3: Computational Data for this compound Binding to VISTA
| Computational Method | Parameter | Value | Reference |
| Molecular Docking | Binding Energy | > -6 kcal/mol | nih.govfrontiersin.org |
| Molecular Dynamics | Average RMSD | 1.31 Å | nih.govfrontiersin.orgnih.gov |
| MM-GBSA | Net Binding Energy | -33.33 kcal/mol | nih.govfrontiersin.orgnih.gov |
Computational Chemistry and Molecular Modeling of Paratocarpin K
Molecular Docking Analysis of Protein-Ligand Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. researchgate.netfrontiersin.org This technique is instrumental in understanding the binding mode and affinity of a ligand, which are crucial for its biological function. researchgate.netfrontiersin.org
Ligand Binding Site Characterization and Interaction Profiling
Molecular docking studies have been employed to characterize the binding site of Paratocarpin K with various protein targets. In a study investigating potential inhibitors for the V-domain Ig suppressor of T-cell activation (VISTA), a critical immune checkpoint protein, this compound was identified as a promising candidate through virtual screening of a medicinal plant database. nih.govnih.gov
The analysis of the docked conformation of this compound within the VISTA active site revealed key interactions responsible for its binding. nih.gov It was found to form hydrogen bonds with several crucial amino acid residues, including Arg54, Gln63, His68, and Arg127. mdpi.com Notably, interactions with Arg54 and Gln63 are considered important for its inhibitory activity. mdpi.com The binding of this compound is further stabilized by both hydrophobic and hydrophilic interactions with other active site residues. nih.gov
In a separate study focusing on the KRAS G12D mutant, a key driver in many cancers, a structurally related analog, 5-Dehydroxythis compound, was identified as a potential inhibitor. nih.gov The docking analysis of this analog revealed interactions with key residues in the switch I/II pocket of the KRAS G12D mutant, including Lys5, Leu6, Val7, Glu37, Asp54, Leu56, Met67, Gln70, Tyr71, and Thr74. researchgate.net This highlights the potential of the paratocarpin scaffold to interact with critical regions of therapeutically relevant proteins.
The table below summarizes the key interacting residues identified in molecular docking studies for this compound and its analog.
| Compound | Target Protein | Key Interacting Residues | Reference |
| This compound | VISTA | Arg54, Gln63, His68, Arg127 | mdpi.com |
| 5-Dehydroxythis compound | KRAS G12D | Lys5, Leu6, Val7, Glu37, Asp54, Leu56, Met67, Gln70, Tyr71, Thr74 | researchgate.net |
Prediction of Binding Affinities and Energetics
A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score. researchgate.net Lower binding energy values typically indicate a more favorable and stable interaction between the ligand and the protein.
In the study against VISTA, this compound exhibited a strong binding energy of -6.3 kcal/mol. mdpi.com This favorable binding energy, coupled with the observed interactions, suggested its potential as an effective inhibitor. nih.gov
For the analog, 5-Dehydroxythis compound, a binding affinity of -8.8 Kcal/mol was reported against the KRAS G12D mutant, which was comparable to the reference inhibitor BI-2852. nih.gov The inhibitory constant (Ki) for 5-Dehydroxythis compound was also determined to be 4.19 µM. researchgate.net
The following table presents the predicted binding affinities and related energetic data for this compound and its analog from molecular docking studies.
| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) | Reference |
| This compound | VISTA | -6.3 | Not Reported | mdpi.com |
| 5-Dehydroxythis compound | KRAS G12D | -8.8 | 4.19 µM | nih.govresearchgate.net |
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govresearchgate.net These simulations are crucial for validating the docking results and understanding the dynamic behavior of the ligand within the binding pocket. nih.gov
Analysis of Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA)
To assess the stability of the protein-ligand complex, several parameters are analyzed from the MD simulation trajectory, including the Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA).
RMSD measures the average deviation of the protein's backbone atoms from their initial position over time. A stable RMSD value indicates that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation.
SASA quantifies the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes and the extent to which the ligand is buried within the binding pocket.
In the study of this compound bound to VISTA, MD simulations demonstrated that the complex was the most stable among the tested compounds, with an average RMSD of 1.31 Å. nih.govmdpi.com This low and stable RMSD value confirms the stability of this compound within the VISTA binding site. nih.gov
For the 5-Dehydroxythis compound-KRAS G12D complex, detailed MD simulations were performed. nih.gov The RMSD of the complex stabilized at approximately 0.18 nm after 10 ns, indicating a stable binding mode. researchgate.net The Radius of Gyration (Rg) for this complex was found to be stable, suggesting the protein's compactness was maintained. researchgate.net The Solvent Accessible Surface Area (SASA) analysis revealed that 5-Dehydroxythis compound had a lower SASA compared to other compounds, indicating it was well-accommodated within the binding pocket. researchgate.net
The table below summarizes the key stability parameters from MD simulations for this compound and its analog.
| Compound | Target Protein | Average RMSD | Rg Stability | SASA Findings | Reference |
| This compound | VISTA | 1.31 Å | Not Reported | Not Reported | nih.govmdpi.com |
| 5-Dehydroxythis compound | KRAS G12D | ~0.18 nm | Stable | Lower SASA indicates better accommodation | researchgate.net |
Free Energy Calculations of Binding
To further refine the prediction of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed on the trajectories from MD simulations. nih.gov These methods provide a more accurate estimation of the binding free energy by considering the contributions of various energy terms, including van der Waals, electrostatic, and solvation energies. nih.govmdpi.com
For the this compound-VISTA complex, MM-GBSA calculations re-ranked it as the top binder with a net binding free energy of -33.33 kcal/mol. nih.gov This strong binding free energy further supports its potential as a potent VISTA inhibitor. nih.gov The major contributing forces to this binding were identified as van der Waals and electrostatic energies. mdpi.com
The binding free energy components for the this compound-VISTA complex are detailed in the table below.
| Compound | Target Protein | Net Binding Free Energy (kcal/mol) | Key Energy Contributions | Reference |
| This compound | VISTA | -33.33 | van der Waals, Electrostatic | nih.gov |
Virtual Screening Methodologies for Novel Scaffolds and Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. pjps.pkresearchgate.net This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for further experimental testing. pjps.pk
While specific virtual screening campaigns to discover novel scaffolds and analogs based on this compound have not been detailed in the available literature, the methodologies are well-established. A typical virtual screening workflow would involve:
Library Preparation: A large database of chemical compounds, such as ZINC or PubChem, is prepared for docking. This can also include specialized databases of natural products. nih.gov
Receptor-Based Screening: A validated 3D structure of the target protein is used. The binding site identified from studies on this compound would be defined as the docking region.
Molecular Docking: The library of compounds is docked into the target's binding site using software like AutoDock or MOE. nih.govresearchgate.net Compounds are ranked based on their predicted binding affinity and how well they fit into the binding pocket.
Filtering and Selection: The top-ranked compounds are then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov
Hit-to-Lead Optimization: The most promising hits can then be used as starting points for designing novel analogs with improved potency and selectivity. This can involve modifying the this compound scaffold to enhance its interactions with the target protein.
Such virtual screening approaches, guided by the structural insights gained from the molecular modeling of this compound, hold significant potential for the discovery of new and more effective therapeutic agents.
Integration of Advanced Cheminformatics and Bioinformatics Approaches
The synergy between cheminformatics and bioinformatics has been pivotal in elucidating the therapeutic potential of this compound. This integrated approach leverages bioinformatics for understanding biological systems and targets, while cheminformatics focuses on the properties of the chemical compounds themselves. The typical workflow involves identifying potential protein targets, screening compound libraries, analyzing molecular interactions through docking, verifying the stability of these interactions via molecular dynamics, and finally, predicting the drug-like properties of the compound.
Virtual Screening and Target Identification
Bioinformatics methodologies have been instrumental in identifying potential biological targets for this compound. pharmaron.comnih.govfrontiersin.org A prominent strategy involves the virtual screening of large compound databases against specific protein structures. nih.gov this compound was identified from the Medicinal Plants Database (MPD3) as a promising natural compound in screening campaigns against cancer-related biomarkers. nih.govfrontiersin.org Through this process, this compound was shortlisted as a potential inhibitor for the V-domain Ig suppressor of T-cell activation (VISTA), an immune checkpoint protein that is a therapeutic target for triple-negative breast cancer. nih.govfrontiersin.org Another study employing structure-based virtual screening identified this compound as a promising lead molecule against the staphylococcal nuclease domain-containing 1 (SND1) enzyme, which is associated with metastatic breast cancer. researchgate.net
Molecular Docking Analysis
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a protein target. pjps.pk Studies on this compound have revealed strong binding affinities to its identified targets. For instance, when docked with the VISTA protein, this compound exhibited a binding energy of -6.3 kcal/mol. nih.gov The analysis also detailed specific molecular interactions, such as the formation of hydrogen bonds with crucial active site residues, which are essential for the stable binding and potential inhibitory action of the compound. nih.gov
Table 1: Molecular Docking and Interaction Profile of this compound
| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| VISTA | -6.3 | Arg54, Gln63, His68, Arg127 | nih.gov |
| SND1 | > -6.0 | Not Specified | researchgate.net |
Molecular Dynamics (MD) Simulations
To further validate the stability of the interactions predicted by molecular docking, researchers employ molecular dynamics (MD) simulations. nih.gov These simulations model the dynamic behavior of the compound-protein complex over time at an atomic level. mdpi.com In the case of this compound complexed with the VISTA protein, MD simulations showed that the system was highly stable. frontiersin.orgnih.gov A key metric, the average Root Mean Square Deviation (RMSD), was calculated to be 1.31 Å, a low value that indicates minimal fluctuation and a stable binding mode throughout the simulation. frontiersin.orgnih.gov This stability suggests that this compound can maintain its favorable interactions within the protein's active site. frontiersin.org A related compound, 5-Dehydroxythis compound, also demonstrated high stability when complexed with the KRAS G12D mutant protein, as confirmed by a low Radius of Gyration (Rg) value, which points to a compactly folded and rigid complex. mdpi.com
Table 2: Molecular Dynamics Simulation Stability Metrics
| Compound-Protein Complex | Key Stability Metric | Value | Indication | Reference |
|---|---|---|---|---|
| This compound - VISTA | Average RMSD | 1.31 Å | Highly stable complex | frontiersin.orgnih.gov |
| 5-Dehydroxythis compound - KRAS G12D | Radius of Gyration (Rg) | Low value (1.53 nm) | Compact and rigid complex | mdpi.com |
Pharmacokinetic and Drug-Likeness Prediction
Table of Mentioned Compounds
Advanced Spectroscopic Data Analysis for Paratocarpin K and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation of organic molecules, including complex natural products like Paratocarpin K. egyankosh.ac.in NMR provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. egyankosh.ac.in The primary one-dimensional (1D) NMR experiments, ¹H and ¹³C NMR, reveal the number of chemically distinct protons and carbons, their electronic environments (chemical shift), and the neighboring nuclei (spin-spin splitting). egyankosh.ac.inrsc.org
For this compound, which possesses a prenylated chalcone (B49325) structure, ¹H NMR spectra typically show signals corresponding to aromatic protons, olefinic protons of the chalcone backbone, and protons of the isoprenoid substituent. clockss.org The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom, including characteristic signals for carbonyl carbons, aromatic and olefinic carbons, and aliphatic carbons of the prenyl group. clockss.orgchemguide.co.uk
To assemble the complete molecular structure, two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. rsc.orglibretexts.org Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. rsc.orgclockss.org By systematically piecing together these connectivity maps, the relative arrangement of all atoms in this compound and its derivatives can be determined. clockss.orglibretexts.org
Table 1: Representative NMR Spectroscopic Data for Paratocarpin Analogs Note: Specific high-resolution NMR data for this compound is not extensively published. The following table is representative of the data obtained for closely related prenylated chalcones, such as Paratocarpin C, which share the same core structure. The assignments are established through 2D NMR experiments like HMBC and COSY. clockss.org
| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |
| B Ring | ||
| 1' | 113.8 | - |
| 2' | 162.7 | - |
| 3' | 108.0 | 6.47 (1H, d, J=9) |
| 4' | 163.7 | - |
| 5' | 102.7 | 6.52 (1H, d, J=9) |
| 6' | 131.7 | 7.95 (1H, d, J=9) |
| A Ring | ||
| 1 | 131.2 | - |
| 2 | 130.8 | 7.67 (1H, d, J=2) |
| 3 | 116.3 | 6.90 (1H, d, J=8) |
| 4 | 158.5 | - |
| 5 | 117.4 | 7.60 (1H, dd, J=2, 8) |
| 6 | 123.4 | - |
| Chalcone Bridge | ||
| α | 126.1 | 7.75 (1H, d, J=15) |
| β | 142.1 | 7.83 (1H, d, J=15) |
| C=O | 192.4 | - |
| Prenyl Group | ||
| 1'' | 22.3 | 3.37 (2H, br d, J=7) |
| 2'' | 122.3 | 5.28 (1H, m) |
| 3'' | 132.5 | - |
| 4'' | 25.8 | 1.78 (3H, s) |
| 5'' | 17.9 | 1.64 (3H, s) |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. thermofisher.com For natural products like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are commonly used. rsc.orgpensoft.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which allows for the unambiguous determination of the molecular formula. clockss.org For instance, the molecular formula for this compound is established as C₂₅H₂₈O₅. pensoft.net
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. lcms.cz In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. cabidigitallibrary.org The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the fragmentation would typically involve cleavages at the chalcone bridge and losses related to the prenyl side chain, providing evidence for the connectivity of these structural motifs. pensoft.netmdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly effective for identifying this compound within complex plant extracts. pensoft.netcabidigitallibrary.org
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observation | Technique | Significance |
| Molecular Formula | C₂₅H₂₈O₅ | HR-ESI-MS | Determines the exact elemental composition. pensoft.net |
| Calculated Mass [M+H]⁺ | 409.2010 | HR-ESI-MS | Theoretical exact mass for the protonated molecule. pensoft.net |
| Observed Mass [M+H]⁺ | 409.2015 | LC-QTOF-MS/MS | Experimental measurement confirming the molecular weight. pensoft.net |
| Key Fragment Ions (m/z) | 353.1403, 257.1548, 201.0920, 69.0697 | LC-MS/MS | Provides structural information based on characteristic bond cleavages. pensoft.net |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). wikipedia.org Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. wikipedia.org In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features:
Hydroxyl (-OH) group: A broad absorption band in the region of 3200-3500 cm⁻¹. clockss.org
Conjugated Carbonyl (C=O) group: A strong, sharp absorption band around 1630-1650 cm⁻¹. clockss.orgutm.my
Aromatic Ring (C=C): Absorptions in the 1440-1600 cm⁻¹ region. clockss.org
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy state in molecules with chromophores. technologynetworks.comwikipedia.org The chalcone scaffold of this compound is a highly conjugated system, making it a strong chromophore. The UV-Vis spectrum is characterized by intense absorption bands that are indicative of the extended π-electron system. Typically, chalcones exhibit two main absorption bands:
Band I (340-390 nm): Arises from the cinnamoyl system (B-ring and the α,β-unsaturated carbonyl group). clockss.org
Band II (220-280 nm): Associated with the benzoyl system (A-ring and the carbonyl group). clockss.org The exact positions (λmax) of these bands provide valuable information about the substitution pattern on the aromatic rings. clockss.orgresearchgate.net
Table 3: IR and UV-Vis Spectroscopic Data for Paratocarpin Analogs Note: Data is representative of isoprenoid-substituted chalcones like Paratocarpins C and E. clockss.org
| Spectroscopy Type | Wavelength/Wavenumber | Assignment |
| UV-Vis (in MeOH) | ~376-378 nm (λmax) | Band I (π → π* transition in the cinnamoyl system) |
| ~280-285 nm (λmax) | Band II (π → π* transition in the benzoyl system) | |
| IR (cm⁻¹) | ~3250-3430 cm⁻¹ | O-H stretching (hydroxyl groups) |
| ~1630-1650 cm⁻¹ | C=O stretching (conjugated ketone) | |
| ~1440-1560 cm⁻¹ | C=C stretching (aromatic rings) |
Computational Spectroscopic Data Interpretation and Prediction
Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for validating and interpreting experimental spectroscopic data. arxiv.orgcea.fr By creating a theoretical model of a proposed structure, its spectroscopic properties can be calculated and compared with experimental results, providing a high level of confidence in the structural assignment.
NMR Prediction: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. smu.eduaps.org The process involves optimizing the geometry of the proposed structure of this compound and then calculating the nuclear shielding tensors. rsc.org Comparing the calculated chemical shifts with the experimental values can help confirm assignments, distinguish between possible isomers, and provide a deeper understanding of how the electronic structure influences the NMR spectrum. cea.frrsc.org
UV-Vis Prediction: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions that give rise to a UV-Vis spectrum. mdpi.comnih.gov The calculation provides the excitation energies (which correspond to λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). researchgate.netrsc.org For this compound, TD-DFT calculations can confirm that the observed absorption bands correspond to the expected π → π* transitions within the chalcone chromophore and can help assign specific transitions to different parts of the molecule. mdpi.com This computational approach is invaluable for confirming the identity of the chromophore and understanding its electronic properties. researchgate.net The combination of experimental data with DFT and TD-DFT calculations offers a robust framework for the unambiguous structure elucidation of complex natural products. mdpi.comnih.govrsc.org
Potential Pre Clinical Applications and Translational Research Directions
Evaluation of Pre-clinical Efficacy in Relevant In Vitro and In Vivo Disease Models
The preclinical evaluation of Paratocarpin K is in its nascent stages, with current evidence derived largely from in silico models. These computational studies have pinpointed specific molecular targets, suggesting promising avenues for experimental validation in laboratory settings.
In silico studies have identified this compound as a potential inhibitor of V-domain Ig suppressor of T-cell activation (VISTA), an immune checkpoint protein implicated in immunotherapy resistance, particularly in triple-negative breast cancer. frontiersin.orgnih.gov Virtual screening of a database of natural compounds from medicinal plants short-listed this compound as an effective natural lead inhibitory molecule against the VISTA protein. frontiersin.orgnih.gov Molecular docking simulations predicted a strong binding affinity to VISTA, with a binding energy value of -6.3 kcal/mol. frontiersin.orgnih.gov Further analysis using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method re-ranked this compound as the top-binder to VISTA with a net binding energy of -33.33 kcal/mol, suggesting high stability of the compound-protein complex. frontiersin.orgnih.gov
Additionally, one study has classified this compound as a potential ferroptosis inhibitory constituent from the fruits of Cullen corylifolium, indicating another potential therapeutic pathway. informahealthcare.com
While dedicated in vitro or in vivo studies on this compound are not yet prevalent in published literature, the in silico findings strongly suggest its evaluation in established disease models. nih.gov Engineered in vitro models, which can include various cell types to mimic human disease environments, are a logical next step. nih.gov For cancer, this would involve using human cancer cell lines, while neurodegenerative disease research might employ models using immortalized cell lines like SH-SY5Y or patient-derived induced pluripotent stem cells (iPSCs). numberanalytics.commdpi.com Following promising in vitro results, efficacy would be tested in in vivo animal models designed to replicate human diseases, such as xenograft models for cancer or neurotoxin-induced models for Parkinson's disease. eurofinsdiscovery.cominnoserlaboratories.com
Table 1: Summary of In Silico Preclinical Findings for this compound
| Target Protein | Disease Context | Computational Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| VISTA | Triple-Negative Breast Cancer | Virtual Screening, Molecular Docking | Identified as a potential inhibitor with a binding energy of -6.3 kcal/mol. | frontiersin.orgnih.gov |
| VISTA | Triple-Negative Breast Cancer | Molecular Dynamics (MD) Simulation | Compound-VISTA complex showed high stability with an average RMSD of 1.31 Å. | frontiersin.orgnih.gov |
| VISTA | Triple-Negative Breast Cancer | MM-GBSA Calculation | Ranked as the top-binding natural compound with a net binding energy of -33.33 kcal/mol. | frontiersin.org |
Table 2: Proposed Preclinical Models for Experimental Validation of this compound
| Proposed Model Type | Specific Model Example | Disease Area | Rationale | Reference(s) |
|---|---|---|---|---|
| In Vitro | Triple-Negative Breast Cancer Cell Lines (e.g., MDA-MB-231) | Oncology | To validate the predicted inhibitory effect on the VISTA immune checkpoint. frontiersin.orgnih.gov | nih.gov |
| In Vitro | Co-culture of T-cells and Cancer Cells | Immuno-Oncology | To assess the ability of this compound to block VISTA-mediated T-cell suppression. | mdpi.com |
| In Vitro | Neuronal Cell Lines (e.g., SH-SY5Y) treated with erastin (B1684096) or RSL3 | Neurodegeneration | To confirm the predicted ferroptosis inhibitory activity. informahealthcare.com | mdpi.cominnoserlaboratories.com |
| In Vivo | Human Tumor Xenograft Mouse Models | Oncology | To evaluate anti-tumor efficacy and functional blockade of VISTA in a living system. eurofinsdiscovery.com | frontiersin.org |
| In Vivo | Neurotoxin-induced models of Parkinson's or Alzheimer's Disease | Neurodegeneration | To investigate neuroprotective effects related to ferroptosis inhibition. informahealthcare.com | numberanalytics.cominnoserlaboratories.com |
Mechanistic Validation of Biological Activity in Cellular Systems
The biological activity of this compound has been primarily validated through computational, mechanistic studies. These simulations provide a detailed hypothesis of its mechanism of action at the molecular level, which now requires confirmation in cellular systems.
The proposed primary mechanism is the inhibition of the VISTA immune checkpoint. frontiersin.orgnih.gov Molecular docking simulations revealed that this compound forms multiple hydrogen bonds with key active site residues of the VISTA protein, including Arg54, Gln63, His68, and Arg127. frontiersin.orgnih.gov The interactions with Arg54 and Arg127 were identified as particularly crucial. frontiersin.org By binding to VISTA, this compound is predicted to block its function, which could reverse the suppression of T-cell activity and enhance anti-tumor immunity. frontiersin.orgnih.govresearchgate.net
As a flavonoid, this compound may also share mechanisms common to this class of compounds, which are known to modulate various signaling pathways. nih.govnih.gov Many flavonoids exert anti-inflammatory and anti-cancer effects by suppressing the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov They can also influence other pathways like the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation and survival. nih.govnih.gov Isoliquiritigenin, another flavonoid, has been shown to inhibit NF-κB and downstream targets like COX-2 and TNF-α. nih.gov Therefore, it is plausible that this compound could modulate these same pathways, contributing to its potential anti-cancer and anti-inflammatory effects.
Further experimental validation in cellular assays is necessary. This would involve treating relevant cell lines with this compound and measuring downstream effects, such as the phosphorylation of proteins in the NF-κB and MAPK pathways, cytokine production, and induction of apoptosis in cancer cells.
Strategies for Lead Optimization and Compound Development
Lead optimization is a critical process in drug discovery where a promising compound (a "lead") is chemically modified to improve its therapeutic properties. researchgate.net For this compound, several strategies can be envisioned to enhance its efficacy, selectivity, and pharmacokinetic profile.
Computational studies suggest that this compound already possesses favorable drug-like properties, as it does not violate Lipinski's rule of five and is predicted to have good gastrointestinal absorption and synthetic accessibility. frontiersin.org This provides a strong foundation for a lead optimization program.
Key strategies for the development of this compound would include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues of this compound by modifying its chemical structure. For example, the hydroxyl and methyl groups on its dipyranone ring system could be altered. lookchem.com These new derivatives would then be tested in the in vitro assays established in the preclinical evaluation phase to determine how these changes affect biological activity. The goal is to identify which parts of the molecule are essential for its interaction with targets like VISTA.
Structural Simplification: Large and complex natural products can sometimes be simplified to improve synthetic accessibility and pharmacokinetic properties. nih.gov While this compound is not overly complex, eliminating non-essential structural features could lead to molecules that are easier and cheaper to produce, with potentially better drug-like qualities. nih.gov
Pharmacokinetic Profiling: A crucial part of lead optimization involves improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound. researchgate.net This involves using both in vitro assays (e.g., liver microsome stability, plasma protein binding) and in vivo pharmacokinetic studies in animals to understand how the compound is processed by the body. researchgate.net The insights gained would guide further chemical modifications to optimize the molecule for clinical development.
Through an iterative cycle of design, synthesis, and testing, these strategies can be employed to refine this compound from a promising computational hit into a viable preclinical candidate.
Future Perspectives and Emerging Research Avenues for Paratocarpin K
Application of Artificial Intelligence and Machine Learning in Paratocarpin K Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and this compound is a prime example of a natural product being investigated through these advanced computational techniques. nih.gov Researchers are leveraging computational models to screen large databases of natural compounds and predict their therapeutic potential, significantly accelerating the initial phases of research. nih.govresearchgate.net
A notable application has been the use of virtual screening to identify this compound as a potential inhibitor of the V-domain Ig suppressor of T-cell activation (VISTA), a critical immune checkpoint protein. frontiersin.orgnih.gov In one study, a database of phytochemicals from various medicinal plants was screened against VISTA. frontiersin.orgnih.gov Through this process, this compound was identified as a promising candidate.
Subsequent computational analyses, including molecular docking and molecular dynamics (MD) simulations, were employed to model the interaction between this compound and VISTA at an atomic level. frontiersin.orgnih.gov These simulations predicted a stable binding interaction, with this compound forming key hydrogen bonds with active site residues of VISTA, specifically Arg54 and Arg127. nih.govfrontiersin.orgnih.gov To further quantify this interaction, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) were used. frontiersin.orgnih.gov These calculations provided a net binding energy, re-ranking this compound as a top-binding candidate with a value of -33.33 kcal/mol, indicating a strong and stable complex. nih.gov
These computational approaches not only identify potential drug candidates but also provide deep insights into their mechanisms of action, guiding further experimental validation. nih.gov The use of AI and ML minimizes the time and resources required for initial screening, allowing researchers to focus on the most promising compounds like this compound. youtube.comdkfz.de
Table 1: Computational Research Findings for this compound
| Computational Method | Target Protein | Key Finding | Reference |
|---|---|---|---|
| Virtual Screening | VISTA | Identified this compound as a potential inhibitor from a medicinal plant database. | frontiersin.orgnih.gov |
| Molecular Docking | VISTA | Predicted hydrogen bond interactions with active site residues Arg54 and Arg127. | nih.govfrontiersin.orgnih.gov |
| Molecular Dynamics (MD) Simulation | VISTA | Revealed high stability of the this compound-VISTA complex with an average RMSD of 1.31 Å. | frontiersin.orgnih.gov |
| MM-GBSA Calculation | VISTA | Calculated a net binding energy of -33.33 kcal/mol, affirming strong binding affinity. | nih.gov |
Exploration of Novel Therapeutic Targets and Biomedical Applications
Research into this compound has unveiled its potential to interact with novel therapeutic targets, opening doors for new biomedical applications, particularly in oncology. The most significant target identified to date is the immune checkpoint protein VISTA. frontiersin.orgnih.gov
VISTA is a crucial negative checkpoint regulator that suppresses T-cell activity. frontiersin.orgnih.gov High expression of VISTA is linked to immunotherapy resistance in several cancers, including triple-negative breast cancer and melanoma. frontiersin.orgnih.gov By inhibiting VISTA, it may be possible to restore anti-tumor immune responses. The identification of this compound as a potential VISTA inhibitor suggests its promise as a candidate for cancer immunotherapy. frontiersin.orgnih.gov Its functional blockade has been shown to delay tumor growth, making natural compounds that can block VISTA's function highly sought after. frontiersin.org
The potential application of this compound in treating cancers with high VISTA expression, such as certain breast and prostate cancers, is a significant area of future research. frontiersin.org Computational studies have indicated that this compound not only binds effectively to VISTA but also possesses drug-like properties, such as good gastrointestinal absorption, which are favorable for oral administration. frontiersin.org These predictions pave the way for preclinical studies to validate these findings and explore the therapeutic efficacy of this compound in cancer models.
Beyond VISTA, the flavonoid structure of this compound suggests it may interact with other biological targets. Flavonoids as a class are known to modulate various signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways. nih.govnih.gov Future research will likely explore other potential targets of this compound, expanding its possible biomedical applications.
Sustainable Bioproduction and Semi-Synthetic Approaches
This compound is a pyranoflavonoid, a class of natural products originating from the shikimate and phenylpropanoid pathways in plants. naturalproducts.netvulcanchem.com Its natural source is the bark of plants like Parartocarpus venenosa. naturalproducts.netnih.gov While natural extraction is a primary source, relying solely on harvesting from plants can be unsustainable and yield inconsistent amounts. Therefore, developing sustainable production methods is crucial for advancing research and potential therapeutic use.
The biosynthesis of flavonoids begins with the condensation of p-coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone (B49325) synthase, to form a chalcone backbone. vulcanchem.commdpi.com This intermediate undergoes a series of enzymatic modifications, including isomerization, hydroxylation, and prenylation, to produce diverse flavonoid structures like this compound. vulcanchem.com Understanding this natural biosynthetic pathway is the first step toward biotechnological production. Metabolic engineering of microorganisms (such as E. coli or yeast) to express the necessary plant enzymes offers a promising avenue for sustainable and scalable bioproduction of this compound.
Additionally, semi-synthetic approaches are a viable option. The chemical synthesis of related chalcones and flavonoids has been reported, demonstrating the feasibility of laboratory-based production. frontiersin.orgresearchgate.net For instance, the total synthesis of Paratocarpin B has been achieved from common starting materials through steps like aldol (B89426) condensation and cyclization. researchgate.net Computational analysis of this compound has indicated a good synthetic accessibility score, suggesting that it can be synthesized with relative ease for experimental studies. frontiersin.org A semi-synthetic strategy could involve producing a core flavonoid structure through fermentation and then chemically modifying it to yield the final this compound molecule. This hybrid approach could optimize yield and cost-effectiveness.
Interdisciplinary Research Collaborations for Comprehensive Characterization
The comprehensive characterization of a promising natural product like this compound necessitates a highly collaborative, interdisciplinary approach. The journey from identifying a compound to potential clinical application requires expertise from a wide range of scientific fields.
The initial discovery of this compound's potential as a VISTA inhibitor was the result of a collaboration between computational biologists and chemists, who used in silico methods for screening and analysis. frontiersin.orgnih.gov Future development will require bringing in additional expertise:
Medicinal Chemists to optimize the structure of this compound for improved potency and selectivity, and to develop scalable synthetic routes.
Pharmacologists and Molecular Biologists to conduct in vitro and in vivo experiments to validate the computational findings, confirm the mechanism of action, and evaluate the compound's efficacy in disease models.
Structural Biologists to determine the high-resolution crystal structure of this compound in complex with its target proteins, providing a precise understanding of their interaction.
Toxicologists to assess the safety profile of the compound.
The research on this compound exemplifies how modern drug discovery integrates diverse disciplines. nih.gov The collaboration between experts in natural product chemistry, computational modeling, and cancer biology has been essential to the progress made so far. nih.gov Continued and expanded interdisciplinary collaborations will be critical to fully unlock the therapeutic potential of this compound and translate the promising initial findings into tangible biomedical applications.
Q & A
Q. What are the standard protocols for isolating Paratocarpin K from natural sources, and how can purity be validated?
this compound is typically isolated via chromatographic techniques (e.g., HPLC or column chromatography) from plant extracts such as Psoralea corylifolia. Purity validation requires spectroscopic methods (NMR, MS) and chromatographic profiling (HPLC-UV/DAD). For reproducibility, document solvent systems, column specifications, and elution gradients. Cross-reference with known spectral databases to confirm structural integrity .
Q. Which in vitro assays are most suitable for preliminary bioactivity screening of this compound?
Common assays include:
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HepG2, MCF-7).
- Anti-inflammatory activity : LPS-induced TNF-α/IL-6 ELISA in macrophages.
- Antioxidant potential : DPPH radical scavenging or FRAP assays. Ensure consistency in cell culture conditions (e.g., passage number, media) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How should researchers address batch-to-batch variability in this compound samples?
Standardize extraction protocols using validated SOPs and quantify key markers via qNMR or LC-MS. Perform statistical analysis (e.g., ANOVA) to assess variability and report confidence intervals for bioactivity results .
Advanced Research Questions
Q. What computational strategies optimize the prediction of this compound’s molecular targets and binding affinities?
Use molecular docking tools (e.g., AutoDock Vina ) with force fields like GAFF to simulate ligand-protein interactions. Key steps:
- Prepare protein structures (PDB ID) by removing water molecules and adding polar hydrogens.
- Define grid boxes around active sites (e.g., COX-2 for anti-inflammatory studies).
- Validate docking poses via molecular dynamics simulations (AMBER/NAMD) and compare with experimental IC₅₀ values.
Q. How can contradictory results in this compound’s mechanism of action be resolved?
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways.
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics for putative targets.
- In vivo validation : Employ knockout animal models to isolate specific pathways (e.g., NF-κB for inflammation) .
Q. What strategies enhance the stability of this compound in pharmacokinetic studies?
- Formulation : Use nanoencapsulation (liposomes/PEGylated nanoparticles) to improve solubility and half-life.
- Analytical methods : Monitor degradation via stability-indicating HPLC methods under varied pH/temperature conditions.
- Metabolite profiling : Identify major metabolites using UPLC-QTOF-MS in plasma/liver microsomes .
Methodological Best Practices
Q. How to design dose-response experiments for this compound to ensure statistical robustness?
- Use a log-scale concentration range (e.g., 0.1–100 μM) with ≥6 replicates.
- Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ and report 95% confidence intervals.
- Include vehicle controls and blinded data analysis to minimize bias .
Q. What criteria should guide the selection of animal models for this compound’s in vivo studies?
- Disease relevance : Use chemically induced (e.g., DSS colitis) or genetic models (e.g., ApoE⁻/⁻ for atherosclerosis).
- Ethical compliance : Adhere to ARRIVE guidelines for sample size, randomization, and endpoint criteria.
- Pharmacokinetics : Measure bioavailability via LC-MS in plasma and tissues at multiple timepoints .
Data Reporting and Reproducibility
Q. How to structure supplementary materials for this compound studies to meet journal requirements?
- Primary data : Deposit raw spectra (NMR, MS), crystallographic files, and dose-response curves in repositories like Zenodo.
- Code sharing : Provide scripts for docking simulations (Python/R) and statistical analysis.
- Experimental details : Include SOPs for extraction, cell culture, and animal handling .
Q. What steps mitigate overinterpretation of this compound’s therapeutic potential in early-stage studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
